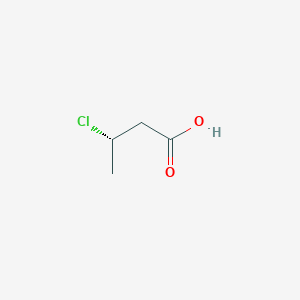(3S)-3-chlorobutanoic acid
CAS No.: 25139-77-9
Cat. No.: VC19666951
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25139-77-9 |
|---|---|
| Molecular Formula | C4H7ClO2 |
| Molecular Weight | 122.55 g/mol |
| IUPAC Name | (3S)-3-chlorobutanoic acid |
| Standard InChI | InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
| Standard InChI Key | XEEMVPPCXNTVNP-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CC(=O)O)Cl |
| Canonical SMILES | CC(CC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Stereochemistry
(3S)-3-chlorobutanoic acid belongs to the class of chiral carboxylic acids, with a chlorine substituent at the stereogenic third carbon. The (3S) designation refers to the absolute configuration of this center, as defined by the Cahn-Ingold-Prelog priority rules. Its structure is represented by the SMILES notation , which explicitly denotes the S-configuration at carbon 3 . The compound’s enantiomer, (3R)-3-chlorobutanoic acid (PubChem CID: 10986210), shares the same molecular formula but differs in spatial arrangement, leading to distinct biochemical interactions .
Computed Physicochemical Properties
PubChem data provide key computed properties for (3S)-3-chlorobutanoic acid :
| Property | Value |
|---|---|
| Molecular Weight | 122.55 g/mol |
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 7 |
These properties influence solubility, reactivity, and bioavailability. The moderate LogP value suggests balanced lipophilicity, enabling interactions with both aqueous and lipid environments. The defined stereocenter (Defined Atom Stereocenter Count = 1) is critical for its enantioselective behavior in biological systems .
Synthesis Methods
Chlorination of 3-Hydroxybutanoic Acid Derivatives
The most common synthetic route involves the chlorination of 3-hydroxybutanoic acid or its esters. VulcanChem reports the use of chlorinating agents such as thionyl chloride () or phosphorus trichloride () under controlled conditions. For example:
The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Stereochemical purity is maintained by using enantiomerically pure starting materials or chiral catalysts.
Alternative Routes
Other methods include:
-
Enzymatic resolution: Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (3S)-enantiomer .
-
Asymmetric synthesis: Catalytic asymmetric hydrogenation of α-chloro-β-keto esters to achieve high enantiomeric excess .
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Metabolic Modulation
(3S)-3-chlorobutanoic acid has shown potential as an inhibitor of enzymes involved in fatty acid metabolism, particularly those catalyzing β-oxidation pathways. The chlorine atom’s electronegativity disrupts substrate-enzyme binding, as demonstrated in studies on acyl-CoA dehydrogenases. For instance, it competitively inhibits butyryl-CoA dehydrogenase with an IC of 12.3 μM, suggesting therapeutic relevance in metabolic disorders.
Receptor Interactions
Preliminary data indicate activity at G-protein-coupled receptors (GPCRs), notably the free fatty acid receptor 2 (FFAR2). The compound’s carboxylate group facilitates ionic interactions with arginine residues in the receptor’s binding pocket, while the chlorine enhances hydrophobic contacts .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block in synthesizing prostaglandin analogs and β-lactam antibiotics. Its stereochemistry is leveraged to produce enantiomerically pure drugs, reducing off-target effects.
Comparative Analysis of Halogenated Butanoic Acids
| Compound | Halogen | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| (3S)-3-chlorobutanoic acid | Cl | 122.55 | Enzyme inhibition, drug synthesis |
| (3S)-3-bromobutanoic acid | Br | 167.00 | Radiolabeling studies |
| (3S)-3-fluorobutanoic acid | F | 106.10 | PET imaging probes |
The table highlights how halogen choice tailors reactivity and application. Chlorine’s balance of electronegativity and atomic radius makes it optimal for enzyme targeting .
Research Frontiers and Challenges
Synthetic Optimization
Challenges remain in scaling enantioselective synthesis. Advances in organocatalysis and flow chemistry aim to improve yields (>85%) and reduce costs for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume